N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline
CAS No.: 1040689-55-1
VCID: VC2642982
Molecular Formula: C22H31NO2
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline - 1040689-55-1](/images/structure/VC2642982.png)
Description |
N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline is a synthetic organic compound belonging to the class of aromatic amines. It features a complex molecular structure that includes both sec-butoxy and isopentyloxy functional groups, contributing to its unique chemical properties and potential applications in various scientific fields . Synthesis and Chemical ReactionsThe synthesis of N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline typically involves a nucleophilic substitution reaction. The primary method employs the reaction of 4-(sec-butoxy)benzyl chloride with 4-(isopentyloxy)aniline. Synthesis Steps
Chemical ReactionsN-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline can undergo various chemical reactions typical for aromatic amines, including nucleophilic substitution and electrophilic aromatic substitution. The presence of the aniline group makes it susceptible to reactions that modify the aromatic ring. Mechanism of Action and Biological EffectsThe mechanism of action for N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline involves its interaction with specific biological targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The precise pathways and targets depend on the context of its application, particularly in drug discovery and materials science. Potential Applications
Safety and HandlingGiven its classification as an aromatic amine, N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline requires careful handling in laboratory settings. Relevant data regarding its reactivity and stability can inform safe practices. Safety Data
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1040689-55-1 | ||||||||||||
Product Name | N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline | ||||||||||||
Molecular Formula | C22H31NO2 | ||||||||||||
Molecular Weight | 341.5 g/mol | ||||||||||||
IUPAC Name | N-[(4-butan-2-yloxyphenyl)methyl]-4-(3-methylbutoxy)aniline | ||||||||||||
Standard InChI | InChI=1S/C22H31NO2/c1-5-18(4)25-22-10-6-19(7-11-22)16-23-20-8-12-21(13-9-20)24-15-14-17(2)3/h6-13,17-18,23H,5,14-16H2,1-4H3 | ||||||||||||
Standard InChIKey | LCRPMLLAGLDJHF-UHFFFAOYSA-N | ||||||||||||
SMILES | CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C | ||||||||||||
Canonical SMILES | CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C | ||||||||||||
PubChem Compound | 46736272 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume